molecular formula C16H22N2O4 B3058706 2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid CAS No. 912763-35-0

2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid

Cat. No.: B3058706
CAS No.: 912763-35-0
M. Wt: 306.36 g/mol
InChI Key: XHGHOGSAJRLVJA-UHFFFAOYSA-N
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Description

This compound is a quinoxaline derivative characterized by:

  • A partially saturated 3,4-dihydro-2H-quinoxaline core.
  • Methyl groups at positions 2 and 3.
  • A tert-butoxycarbonyl (Boc) protecting group at position 1.
  • A carboxylic acid substituent at position 6.

Its molecular formula is inferred as C₁₆H₂₂N₂O₄ based on structural analysis, with an exact mass of 306.1558 g/mol . The compound is noted in metabolite studies but lacks detailed pharmacological data in the provided evidence .

Properties

IUPAC Name

2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-9-10(2)18(15(21)22-16(3,4)5)13-7-6-11(14(19)20)8-12(13)17-9/h6-10,17H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGHOGSAJRLVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C2=C(N1)C=C(C=C2)C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587595
Record name 1-(tert-Butoxycarbonyl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-35-0
Record name 1-(tert-Butoxycarbonyl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid typically involves multiple steps. One common approach is to start with the quinoxaline ring system and introduce the necessary substituents through a series of reactions. These reactions may include alkylation, acylation, and esterification under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoxaline-2,3-Dione Derivatives ()

YM872
  • Structure: [7-(1H-Imidazol-1-yl)-6-nitro-2,3-dioxo-3,4-dihydroquinoxaline-1(2H)-yl] acetic acid.
  • Key Features :
    • Nitro and imidazole substituents.
    • 2,3-dioxo groups (electron-withdrawing).
  • Comparison :
    • YM872’s dioxo groups increase electrophilicity, contrasting with the Boc group in the target compound, which is electron-donating.
    • The imidazole moiety enables hydrogen bonding, while the Boc group may hinder polar interactions .
CNXQ
  • Structure: 7-Nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile.
  • Key Features: Nitro and cyano groups. Fully saturated tetrahydroquinoxaline core.
  • The saturated core in CNXQ may confer different conformational stability compared to the dihydro ring in the target compound .

Quinoxaline Carboxamide Derivatives ()

L2V Ligand
  • Structure: N-[(2R)-1-(Ethylamino)-1-oxidanylidene-3-[3-(2-quinoxalin-6-ylethynyl)phenyl]propan-2-yl]-2,3-dimethyl-quinoxaline-6-carboxamide.
  • Key Features: Quinoxaline-6-carboxamide group. Ethynylphenyl and ethylamino substituents.
  • Comparison :
    • The amide group in L2V is less acidic than the carboxylic acid in the target compound, affecting solubility and protein-binding interactions.
    • The ethynylphenyl group in L2V introduces steric bulk absent in the Boc-protected target compound .

Quinolinecarboxylic Acid Derivatives ()

3-(2,3-Dimethylphenoxy)-2-Phenylquinoline-4-Carboxylic Acid
  • Structure: Quinoline core with phenoxy and phenyl substituents.
  • Key Features: Quinoline (one nitrogen per ring) vs. quinoxaline (two nitrogens in one ring). Bulky aromatic substituents.
  • Comparison: Quinoline’s electronic structure differs from quinoxaline, altering π-π stacking and charge distribution. The phenoxy group may enhance lipophilicity compared to the Boc group .

Key Findings and Implications

  • Solubility : The carboxylic acid in the target compound enhances aqueous solubility relative to amides (L2V) or nitriles (CNXQ).
  • Synthetic Strategies: Boc protection is a common step in synthesis (), suggesting shared synthetic pathways with other quinoxaline derivatives .

Biological Activity

2,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid (CAS Number: 912763-35-0) is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₂₂N₂O₄
  • Molecular Weight : 306.36 g/mol
  • Density : 1.164 g/cm³
  • Boiling Point : 457.1 °C at 760 mmHg
  • Flash Point : 230.2 °C

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of quinoxaline derivatives, including the target compound. For instance, a study evaluated various quinoxalinones and found significant cytotoxicity against HeLa cells with IC₅₀ values as low as 10.46 ± 0.82 μM/mL for certain derivatives . The structure of this compound suggests similar potential due to its structural analogies.

The mechanism by which this compound exerts its biological effects may involve interaction with various molecular targets such as enzymes and receptors. It is hypothesized that compounds with similar structures can modulate biochemical pathways through competitive inhibition or activation of specific receptors.

Case Studies

  • Cytotoxicity Evaluation : A study involving quinoxaline derivatives demonstrated that compounds with similar structures exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.
  • Enzyme Inhibition : Compounds related to this quinoxaline structure have shown significant inhibition of α-glucosidase, an enzyme implicated in glucose metabolism and diabetes management. For example, certain derivatives inhibited α-glucosidase at concentrations of 52.54 ± 0.09 μM .

Data Table: Biological Activity Overview

Activity TypeTest SubjectIC₅₀ Value (μM)Reference
CytotoxicityHeLa Cells10.46 ± 0.82
α-glucosidase InhibitionEnzyme Assay52.54 ± 0.09

Q & A

Basic: What are the recommended analytical techniques for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., methyl, tert-butoxycarbonyl groups) and dihydroquinoxaline ring conformation. ¹H-NMR and ¹³C-NMR can resolve stereochemistry and verify synthetic intermediates .
  • Mass Spectrometry (MS-ESI) : To determine molecular weight and detect impurities. For example, a parent ion at m/z 633.17 (M+H)+ was used to confirm a related quinoline-carboxylic acid derivative .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for compounds with labile functional groups (e.g., the tert-butoxycarbonyl protecting group).
Technique Application Example from Evidence
NMRStructural confirmationResolved cyclopropane and methoxy groups in a quinoline analog
MS-ESIMolecular weight validationDetected m/z 633.17 for a fluoroquinolone derivative
HPLCPurity analysisNot explicitly cited, but standard for labile compounds

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Based on structurally similar compounds:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust or aerosols form .
  • Ventilation : Work in a fume hood to avoid inhaling vapors, especially during synthesis steps involving volatile reagents (e.g., tert-butoxycarbonyl chloride) .
  • Storage : Keep in airtight containers under dry conditions to prevent hydrolysis of the tert-butoxycarbonyl group .

Advanced: How can researchers design experiments to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Controlled Variable Testing : Use a split-plot design (as in ) to isolate factors like temperature, catalyst type, and reaction time. For example:
    • Main Plot : Temperature (60°C vs. 80°C)
    • Subplot : Catalyst (Pd/C vs. PtO₂)
    • Replicates : 4x to assess reproducibility .
  • Analytical Cross-Validation : Compare NMR and MS data with literature to confirm whether low yields result from side reactions (e.g., tert-butoxycarbonyl cleavage) or incomplete purification .

Advanced: How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream modifications?

Methodological Answer:

  • Steric Hindrance : The bulky Boc group at the 1-position may slow nucleophilic attacks on the quinoxaline ring. For example, in , Boc removal required acidic conditions (HCl/dioxane) to avoid side reactions.
  • Protection-Deprotection Strategy : Boc groups are stable under basic conditions but cleaved with trifluoroacetic acid (TFA), enabling selective functionalization of the dihydroquinoxaline nitrogen .
Functional Group Reactivity Impact Example
Boc (1-position)Reduces electrophilicity at N1Required TFA for cleavage in a fluoroquinolone analog
Methyl (2,3-positions)Enhances ring stabilityObserved in dihydroquinoxaline analogs

Advanced: What methodologies assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301 guidelines to measure half-life in water. Monitor abiotic factors (pH, UV light) and biotic factors (microbial activity) .
  • Partition Coefficient (Log P) : Calculate via HPLC to predict bioaccumulation. A related quinoline-carboxylic acid had Log P = 1.2, suggesting moderate hydrophobicity .
  • Ecotoxicology Assays : Test on Daphnia magna or algae to evaluate LC₅₀ values. ’s INCHEMBIOL project provides a framework for multi-tiered risk assessment .

Advanced: How can researchers optimize the synthesis of this compound to improve scalability?

Methodological Answer:

  • Stepwise Optimization :
    • Coupling Reactions : Use EDCI/HOBt for amide bond formation between the dihydroquinoxaline core and tert-butoxycarbonyl-protected intermediates.
    • Catalyst Screening : Test Pd-based catalysts for hydrogenation steps (e.g., reducing nitro groups without Boc cleavage) .
    • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and reduce batch failures.

Advanced: What strategies validate the antioxidant activity of this compound in biological assays?

Methodological Answer:

  • DPPH/ABTS Assays : Measure radical scavenging activity at concentrations from 1–100 μM. Include positive controls (e.g., ascorbic acid) and triplicate runs .
  • Cell-Based Models : Use HepG2 cells to assess intracellular ROS reduction via fluorescence probes (e.g., DCFH-DA). Ensure solubility in DMSO ≤0.1% to avoid cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid
Reactant of Route 2
2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid

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